molecular formula C8H12N2S2 B2387760 Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt CAS No. 13036-91-4

Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt

Cat. No.: B2387760
CAS No.: 13036-91-4
M. Wt: 200.32
InChI Key: WYPCUSPLIJROOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt is a chemical compound with the molecular formula C8H12N2S2 and a molecular weight of 200.32. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt typically involves the reaction of 4-methylphenyl isothiocyanate with ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality of the final product. The industrial production methods also include purification steps to remove any impurities and ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The compound can undergo substitution reactions, where the ammonium group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.

    Industry: The compound is used in the production of various industrial chemicals and materials, including rubber and plastics.

Mechanism of Action

The mechanism of action of Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can act as a source of sulfur, which is essential for various biochemical processes. It can also interact with enzymes and proteins involved in sulfur metabolism, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt include:

  • Carbamodithioic acid, (4-chlorophenyl)-, monoammonium salt
  • Carbamodithioic acid, (4-nitrophenyl)-, monoammonium salt
  • Carbamodithioic acid, (4-methoxyphenyl)-, monoammonium salt

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the phenyl ring. The presence of the methyl group at the 4-position of the phenyl ring imparts unique chemical properties and reactivity to the compound, making it suitable for specific applications in scientific research and industry.

Properties

IUPAC Name

(4-methylphenyl)carbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS2/c1-6-2-4-7(5-3-6)9-8(10)11/h2-5H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDAVSJXEYEFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156466
Record name Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13036-91-4
Record name Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013036914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC34975
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamodithioic acid, (4-methylphenyl)-, monoammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.